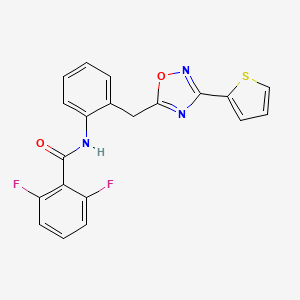

2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Descripción

Propiedades

IUPAC Name |

2,6-difluoro-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O2S/c21-13-6-3-7-14(22)18(13)20(26)23-15-8-2-1-5-12(15)11-17-24-19(25-27-17)16-9-4-10-28-16/h1-10H,11H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUIBHAWORWZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound incorporates a difluorobenzamide structure and a thiophene ring, which are known to enhance biological interactions through various mechanisms. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure

The IUPAC name of the compound is 2,6-difluoro-N-[2-((3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl]benzamide . Its molecular formula is , and it features a complex arrangement that allows for diverse interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of difluoro groups and thiophene rings facilitates non-covalent interactions , such as hydrogen bonding and π-π stacking, with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors involved in critical cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumorigenesis or inflammation.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities. For instance:

- Anticancer Activity : Compounds similar to this compound have shown promising anticancer properties against various cell lines.

- Anti-inflammatory Effects : The presence of thiophene rings in similar compounds has been linked to anti-inflammatory activities through inhibition of cyclooxygenases (COX) .

- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| 2,6-Difluorobenzamide | Lacks thiophene rings | Limited anticancer activity | N/A |

| Thiophene-based derivatives | Contains thiophene | Anticancer and anti-inflammatory | 4.37 μM (HepG-2) |

| 1,2,4-Oxadiazole derivatives | Contains oxadiazole | Antiviral and anticancer | 92.4 μM (various cancer cell lines) |

Case Studies

Several studies have highlighted the efficacy of compounds related to 1,2,4-oxadiazoles:

- Study on Anticancer Activity : A recent investigation into novel oxadiazole derivatives showed significant cytotoxic effects on multiple cancer cell lines. The derivatives exhibited IC50 values indicating potent activity against both tumor and non-tumor cell lines .

- Molecular Docking Studies : Molecular docking studies have indicated favorable binding affinities for these compounds at target sites such as protein kinases and other enzymes critical in cancer progression .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

The 2,6-difluorophenyl group in the target compound distinguishes it from analogs like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican, a herbicide), which has a 2,4-difluorophenyl substituent and a pyridine core . The 2,6-difluoro configuration increases steric hindrance and may alter binding pocket interactions compared to the 2,4-isomer. Additionally, the thiophene-substituted oxadiazole in the target compound contrasts with sulfonamide-based herbicides like flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-sulfonamide), where the triazole ring and sulfonamide group confer different electronic and steric profiles .

Heterocyclic Core Modifications

The 1,2,4-oxadiazole ring in the target compound is structurally analogous to triazole derivatives, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . However, oxadiazoles typically exhibit greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis compared to triazoles. The thiophene substituent on the oxadiazole further differentiates the target compound from triazole-based pesticides like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), which lacks aromatic heterocycles .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : The target compound’s oxadiazole-thiophene linkage likely shows C=S stretching at ~1243–1258 cm⁻¹ (similar to hydrazinecarbothioamides ), while the benzamide carbonyl would absorb near 1663–1682 cm⁻¹.

- Mass Spectrometry : Comparable oxadiazole derivatives, such as ({3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)[2-(4-fluorophenyl)ethyl]amine , exhibit [M+H]⁺ peaks at m/z 184.09 . The target compound’s molecular weight (~435 g/mol) and fragmentation patterns would differ due to the thiophene and difluorophenyl groups.

Key Research Findings and Data

Stability and Tautomerism

The oxadiazole core in the target compound avoids tautomeric equilibria observed in triazole derivatives (e.g., thione ↔ thiol tautomerism in compounds 7–9 ), enhancing its stability under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.